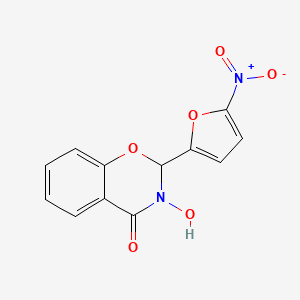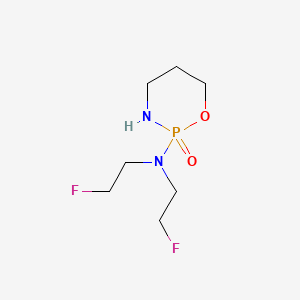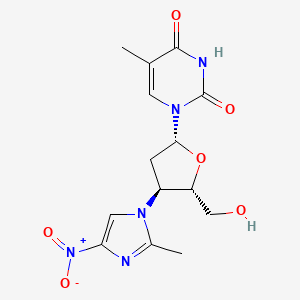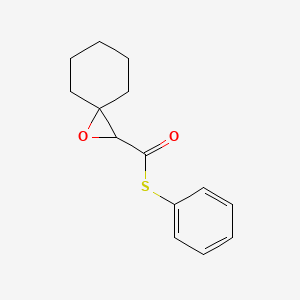
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl 1-oxaspiro(25)octane-2-carbothioate is an organic compound with the molecular formula C14H16O2S It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate typically involves the reaction of phenylthiocarbonyldichloride with 1-oxaspiro(2.5)octane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Reactants: Phenylthiocarbonyldichloride and 1-oxaspiro(2.5)octane.
Solvent: Anhydrous tetrahydrofuran (THF).
Base: Triethylamine.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
The product is then purified by column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxaspiro compounds.
Applications De Recherche Scientifique
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The oxaspiro structure provides stability and specificity to the compound, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1-oxaspiro(2.5)octane: Similar structure but lacks the thiocarbonyl group.
1-Oxaspiro(2.5)octane-2-carbothioate: Similar structure but without the phenyl group.
Phenylthiocarbonyldichloride: Precursor in the synthesis of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate.
Uniqueness
This compound is unique due to the presence of both the oxaspiro structure and the thiocarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54885-07-3 |
|---|---|
Formule moléculaire |
C14H16O2S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
S-phenyl 1-oxaspiro[2.5]octane-2-carbothioate |
InChI |
InChI=1S/C14H16O2S/c15-13(17-11-7-3-1-4-8-11)12-14(16-12)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clé InChI |
HOAVZFYGAULHBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(O2)C(=O)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



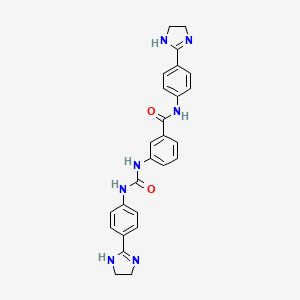
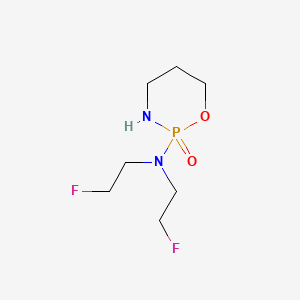
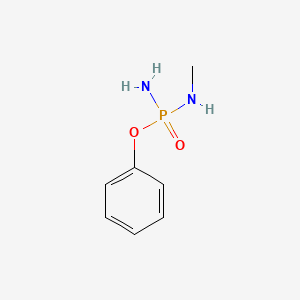
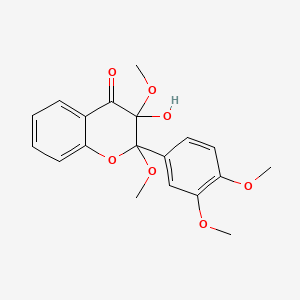

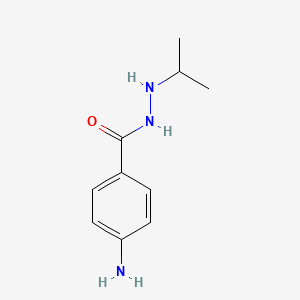
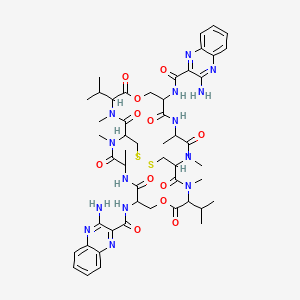
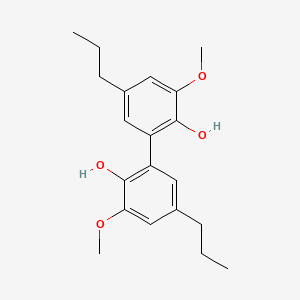
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
